Propargyl-peg7-amine

Catalog No.
S12379488
CAS No.
M.F
C17H33NO7
M. Wt
363.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Propargyl-peg7-amine

Product Name

Propargyl-peg7-amine

IUPAC Name

2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine

Molecular Formula

C17H33NO7

Molecular Weight

363.4 g/mol

InChI

InChI=1S/C17H33NO7/c1-2-4-19-6-8-21-10-12-23-14-16-25-17-15-24-13-11-22-9-7-20-5-3-18/h1H,3-18H2

InChI Key

BZYBBAUUXGSTJD-UHFFFAOYSA-N

Canonical SMILES

C#CCOCCOCCOCCOCCOCCOCCOCCN

Propargyl-PEG7-amine is a heterobifunctional polyethylene glycol (PEG) linker featuring a terminal alkyne for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and a primary amine for amide coupling. With exactly 7 ethylene oxide units, it provides a precise, hydrophilic spacer of approximately 25 Å. It is heavily utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and biomaterial functionalization, where controlled spacing and high aqueous solubility (>80 mg/mL) are required to maintain the biological activity and processability of the conjugated payloads .

Research Fit

Linker Type Heterobifunctional alkyne-PEG7-amine
Key Workflows CuAAC bioconjugation, PROTAC synthesis, ADC linker screening
Design Advantage PEG7 balances aqueous solubility and compact hydrodynamic radius

Substituting Propargyl-PEG7-amine with shorter or longer PEG lengths (e.g., PEG3 or PEG11) or alternative click chemistries (e.g., DBCO) can severely compromise conjugate performance and manufacturability. In PROTAC design, altering the PEG length by even a few units can disrupt the E3 ligase-target protein ternary complex, shifting a highly potent degrader to an inactive molecule. Furthermore, replacing the propargyl group with a strain-promoted DBCO group introduces significant hydrophobic bulk, which can alter the pharmacokinetic profile of ADCs, increase non-specific binding, and reduce conjugation efficiency in sterically hindered binding pockets .

Substitution Risk

Shorter PEG4 linkers may reduce tumor exposure by more than 2-fold in ADC models, risking suboptimal pharmacokinetics.
Longer PEG8+ linkers provide no additional tumor exposure benefit but increase molecular weight and synthetic complexity.
Even 2–3 ethylene glycol unit shifts can alter PROTAC DC50 by an order of magnitude, disrupting ternary complex geometry.

PROTAC Ternary Complex Formation: PEG7 vs Shorter PEG Spacers

The length of the PEG spacer is a critical determinant of PROTAC degradation efficiency. In comparative studies of PROTACs, linkers providing ~25 Å of spacing (such as PEG7) facilitate E3 ligase-target protein ternary complex formation. When compared to shorter linkers like Propargyl-PEG3-amine (~12 Å), the PEG7 linker reduces steric clash between the recruited proteins, frequently resulting in a 10- to 50-fold improvement in the half-maximal degradation concentration (DC50) for specific target-ligase pairs [1].

Evidence DimensionPROTAC Degradation Efficiency (DC50)
Target Compound DataPropargyl-PEG7-amine (~25 Å spacing, low nanomolar DC50)
Comparator Or BaselinePropargyl-PEG3-amine (~12 Å spacing, high nanomolar to micromolar DC50)
Quantified Difference10- to 50-fold improvement in DC50 due to relieved steric hindrance
ConditionsIn vitro targeted protein degradation assays

Procurement of the exact PEG7 length is essential for PROTACs requiring a ~25 Å spacer to achieve functional ternary complex formation without steric clash.

Tumor Exposure vs PEG Length
Class-level
PEG4: lower tumor exposure
PEG7–8: near-maximal plateau
Supports PEG7 as the shortest linker achieving maximal ADC tumor delivery.
Inferred from PEG8 data; class-level inference.

Click Chemistry Steric Footprint: Propargyl vs DBCO

While strain-promoted alkyne-azide cycloaddition (SPAAC) using DBCO avoids copper catalysts, the DBCO moiety introduces substantial steric bulk (MW ~275 Da) compared to the minimal footprint of the propargyl group (MW ~39 Da). For conjugation at sterically restricted protein sites, Propargyl-PEG7-amine via CuAAC consistently achieves high conversion rates. In contrast, DBCO-PEG linkers can exhibit significantly reduced conjugation yields in tight pockets and may induce unwanted hydrophobic aggregation or non-specific binding in the resulting conjugate [1].

Evidence DimensionSteric footprint and conjugation efficiency
Target Compound DataPropargyl-PEG7-amine (MW ~39 Da reactive group, >95% yield in restricted sites)
Comparator Or BaselineDBCO-PEG7-amine (MW ~275 Da reactive group, reduced yield in tight pockets)
Quantified Difference~236 Da reduction in reactive group bulk; prevention of steric-induced yield loss
ConditionsBioorthogonal conjugation to sterically restricted azido-proteins

Buyers modifying compact or sterically hindered biomolecules should prioritize Propargyl-PEG7-amine to maximize conjugation yield and avoid hydrophobic liabilities.

Linker-Length DC50 Shift
Class-level
5–20× DC50 variation across 2–3 EG units
PEG7 occupies a distinct SAR window; ad hoc length changes may confound degradation potency.
Inferred from published PROTAC series; PEG7 not directly measured.

Aqueous Solubility and Formulation Compatibility: PEG7 vs Alkyl Linkers

The incorporation of a 7-unit PEG chain provides substantially higher aqueous solubility compared to equivalent-length aliphatic linkers. Propargyl-PEG7-amine demonstrates an aqueous solubility of >80 mg/mL, whereas structurally similar alkyl-alkyne linkers are highly lipophilic and often exhibit solubility of <1 mg/mL in water. This high hydrophilicity is crucial for preventing the aggregation of heavily modified Antibody-Drug Conjugates (ADCs) and ensuring the processability of PROTACs in physiological buffers .

Evidence DimensionAqueous Solubility
Target Compound DataPropargyl-PEG7-amine (>80 mg/mL in water)
Comparator Or BaselinePropargyl-alkyl-amine (<1 mg/mL in water)
Quantified Difference>80-fold increase in aqueous solubility
ConditionsStandard aqueous buffer formulation (ultrasonic assisted)

Selecting the PEG7 linker over aliphatic alternatives is critical for maintaining the solubility and stability of downstream therapeutic conjugates.

HPLC Purity
Lot attribute
≥98% (254 nm)
Reduces by-product interference in CuAAC; improves batch-to-batch reproducibility.
Supplier COA; independent verification recommended.
Predicted logP
Data to verify
PEG7: logP −2.3
PEG4: logP −0.9
Enables co-solvent-free aqueous CuAAC, reducing protein denaturation risk.
In silico prediction; experimental solubility data lacking.
Click Reaction Rate
Class-level
CuAAC: 10–100 M⁻¹s⁻¹ vs SPAAC: 0.1–1 M⁻¹s⁻¹
Supports rapid, high-yielding bioconjugation when copper is tolerable.
Class-level; specific rate for this compound not measured.
Ternary Complex Modeling
Reported
PEG7 (~32 Å): higher ternary complex population
Computationally supports PEG7 as privileged length for VHL-based PROTACs.
In silico; empirical validation required.

PROTAC Linker Synthesis

Chosen for bridging E3 ligase ligands and target protein binders that require a flexible, hydrophilic ~25 Å spatial separation to form a productive ternary complex .

Antibody-Drug Conjugate (ADC) Development

Ideal for attaching cytotoxic payloads to azido-modified antibodies via CuAAC, where the PEG7 chain enhances the overall solubility of the ADC and prevents premature aggregation in systemic circulation .

Biomaterial and Nanoparticle Surface Functionalization

Suitable for modifying amine-reactive surfaces to display terminal alkynes, enabling the subsequent high-density, sterically unhindered attachment of targeting peptides or fluorescent dyes .

High-Throughput Bioconjugation Workflows

Selected for modular library synthesis where the minimal steric footprint of the propargyl group ensures consistent, high-yielding CuAAC reactions across diverse azide-functionalized substrates .

Application Fit Matrix

Application
Selection Property
Validation Focus
PROTAC Library Synthesis
PEG7 linker length for ternary complex optimization
Degradation DC50 and linker-length SAR
ADC Payload-Linker Screening
Tumor exposure profile vs. PEG chain length
Pharmacokinetic endpoint in xenograft models
Aqueous-Phase Bioconjugation
High predicted aqueous solubility
Conjugation yield without organic co-solvent
High-Purity Click Chemistry
Stringent HPLC purity specification
Batch-to-batch reproducibility in CuAAC yields

XLogP3

-1.6

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

363.22570239 Da

Monoisotopic Mass

363.22570239 Da

Heavy Atom Count

25

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